Proton Affinity Differs by Chlorine Substitution Position
2-Chloro-L-phenylalanine (ortho-chloro) exhibits an absolute proton affinity (PA) of 901.9 ± 2.2 kJ·mol⁻¹, which is significantly higher than that of 3-chloro-L-phenylalanine (meta: 889.0 ± 2.8 kJ·mol⁻¹) and lower than that of 4-chloro-phenylalanine (para: 904.9 ± 3.1 kJ·mol⁻¹) and unsubstituted L-phenylalanine (907.9 ± 2.3 kJ·mol⁻¹), as determined by the extended kinetic method with full entropy analysis [1]. The 12.9 kJ·mol⁻¹ difference between ortho- and meta-chlorinated isomers exceeds the combined measurement uncertainties and reflects fundamental differences in intramolecular cation–π interactions and field effects that depend on chlorine ring position. This rank-ordering cannot be predicted by electronegativity or polarizability alone and is most plausibly explained by dipole moment variations and substituent field effects unique to each regioisomer [1].
| Evidence Dimension | Absolute proton affinity (PA) in gas phase |
|---|---|
| Target Compound Data | 901.9 ± 2.2 kJ·mol⁻¹ (ortho-chlorophenylalanine, i.e., 2-chloro-L-phenylalanine) |
| Comparator Or Baseline | L-Phenylalanine (unsubstituted): 907.9 ± 2.3 kJ·mol⁻¹; 3-chloro-L-phenylalanine (meta): 889.0 ± 2.8 kJ·mol⁻¹; 4-chloro-phenylalanine (para): 904.9 ± 3.1 kJ·mol⁻¹ |
| Quantified Difference | ΔPA (ortho vs. meta) = +12.9 kJ·mol⁻¹; ΔPA (ortho vs. para) = −3.0 kJ·mol⁻¹; ΔPA (ortho vs. unsubstituted Phe) = −6.0 kJ·mol⁻¹ |
| Conditions | Extended kinetic method with full entropy analysis; Cooks' kinetic method; gas-phase ion chemistry |
Why This Matters
Proton affinity differences directly affect ionization efficiency in mass spectrometry, gas-phase reactivity, and molecular recognition properties, making ortho-chlorophenylalanine the preferred choice over meta-chloro isomers for applications where controlled gas-phase basicity is critical, such as MS-based metabolomics internal standardization or chiral recognition studies.
- [1] Shin, J.-W. Extended kinetic method study of the effect of ortho-, meta-, and para-chlorination on the proton affinity of phenylalanine with full entropy analysis. Journal of Physical Organic Chemistry, 2019, 32(9), e3966. View Source
